molecular formula C7H6ClN B115529 2-Chloro-5-vinylpyridine CAS No. 157670-28-5

2-Chloro-5-vinylpyridine

Cat. No. B115529
M. Wt: 139.58 g/mol
InChI Key: KIPXJMHTIVOLAO-UHFFFAOYSA-N
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Patent
US06670480B2

Procedure details

To a cooled 5° C., stirred slurry of methyltriphenylphosphonium bromide (75.7 grams) in tetrahydrofuran (530 mL) was added potassium t-butoxide (23.8 grams) portionwise over a 5 minute period to produce a yellow slurry. After 30 minutes, 2-chloro-5-formylpyridine (25.0 grams) was added in one portion to produce a purple colored slurry. After an additional 30 minutes, the reaction mixture was treated with saturated aqueous ammonium chloride (200 mL) and a majority of the tetrahydrofuran was removed in vacuo. The resulting mixture was washed with ethyl acetate, the combined organic layers washed with saturated aqueous brine, stirred over activated charcoal for 20 minutes, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting semi-solid was stirred for 30 minutes with a solution of 2:1 diethyl ether/petroleum ether (375 mL), filtered and the solids washed with an additional portion of 2:1 diethyl ether/petroleum ether (300 mL). The combined filtrates were concentrated in vacuo, pre-loaded on 60 grams of silica gel and chromatographed over 700 grams of silica gel eluting with a gradient of ethyl acetate(0-8%)/hexanes to afford the title compound as a colorless oil, 15.2 grams 1H NMR (400 MHz, CDCl3): δ=8.35 (s, 1H); 7.69(d, 1H); 6.65 (dd, 1H); 5.79 (d, 1H); 5.40 (d, 1H).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
75.7 g
Type
catalyst
Reaction Step Four
Quantity
530 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=O)=[CH:10][N:9]=1.[Cl-].[NH4+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[CH2:1])=[CH:10][N:9]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
75.7 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
530 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred over activated charcoal for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a yellow slurry
CUSTOM
Type
CUSTOM
Details
to produce a purple colored slurry
WAIT
Type
WAIT
Details
After an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a majority of the tetrahydrofuran was removed in vacuo
WASH
Type
WASH
Details
The resulting mixture was washed with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers washed with saturated aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
The resulting semi-solid was stirred for 30 minutes with a solution of 2:1 diethyl ether/petroleum ether (375 mL)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids washed with an additional portion of 2:1 diethyl ether/petroleum ether (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo, pre-loaded on 60 grams of silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed over 700 grams of silica gel eluting with a gradient of ethyl acetate(0-8%)/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.